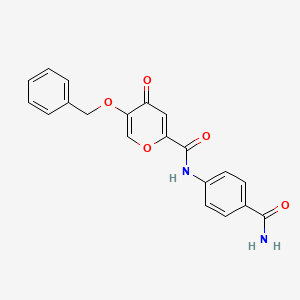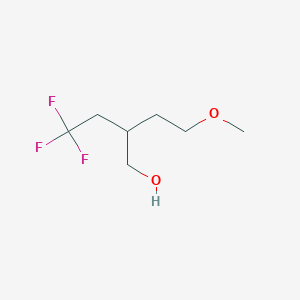![molecular formula C11H17NO B14874788 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B14874788.png)
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclopropylmethylamine with a suitable ketone under acidic or basic conditions to form the spirocyclic intermediate, followed by further functionalization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted spirocyclic compounds .
Scientific Research Applications
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. By binding to these receptors, the compound modulates their activity, which can enhance the analgesic effects of opioids and prevent the development of tolerance. This interaction is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar sigma-1 receptor antagonist activity.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A compound with dual μ-opioid receptor agonist and sigma-1 receptor antagonist activity.
Uniqueness
8-(Cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one is unique due to its specific spirocyclic structure and its potent activity as a sigma-1 receptor antagonist. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
8-(cyclopropylmethyl)-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C11H17NO/c13-10-9(6-8-2-3-8)11(7-12-10)4-1-5-11/h8-9H,1-7H2,(H,12,13) |
InChI Key |
BSNJZJUSBMOBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC(=O)C2CC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14874707.png)
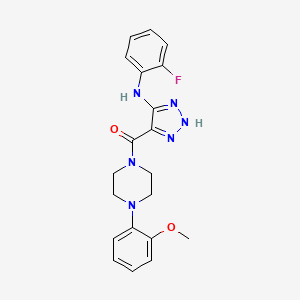
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B14874720.png)
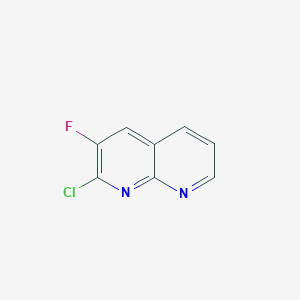

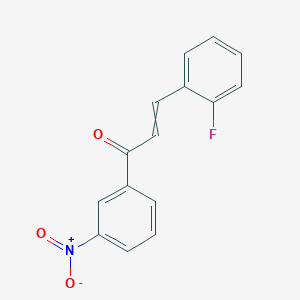
![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid](/img/structure/B14874742.png)
![ethyl (2E)-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-3-hydroxybut-2-enoate](/img/structure/B14874748.png)
![2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14874755.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B14874767.png)

